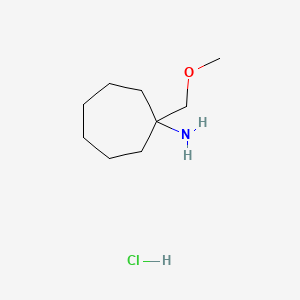
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a derivative of cycloheptane, featuring a methoxymethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
Comparison: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
1-(methoxymethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-8-9(10)6-4-2-3-5-7-9;/h2-8,10H2,1H3;1H |
InChI Key |
VBWHSENNVFKLDE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


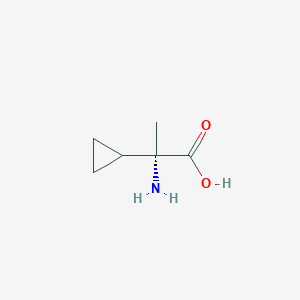

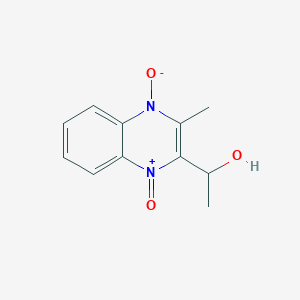
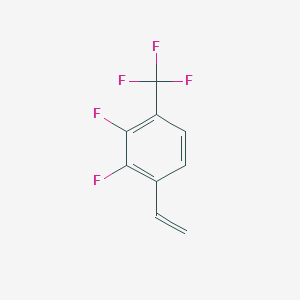
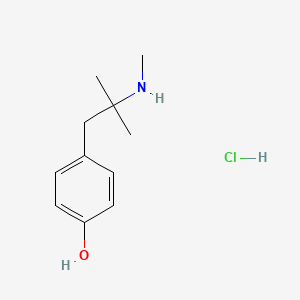
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)


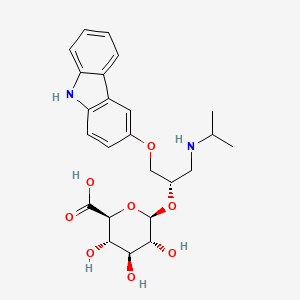

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
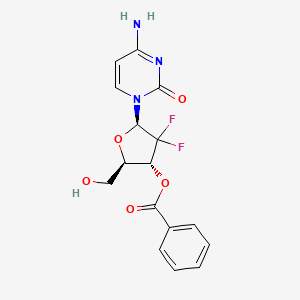
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

